molecular formula C15H18N2O3 B7630063 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one

6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one

Cat. No. B7630063
M. Wt: 274.31 g/mol
InChI Key: VUZVOCGGWWZRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as DBZ, is a small molecule inhibitor that has been widely used in scientific research to study the Notch signaling pathway. Notch signaling is a highly conserved pathway that plays a critical role in cell fate determination, proliferation, and differentiation in many tissues and organs. Dysregulation of the Notch pathway has been implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. DBZ has been shown to inhibit Notch signaling by binding to the Notch receptor and preventing its activation.

Mechanism of Action

6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one inhibits Notch signaling by binding to the Notch receptor and preventing its activation. Notch signaling is initiated by the binding of ligands, such as Delta-like and Jagged, to the extracellular domain of the Notch receptor, which triggers a series of proteolytic cleavages that release the Notch intracellular domain (NICD) from the membrane. The NICD then translocates to the nucleus and activates the transcription of target genes, such as Hes and Hey. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one binds to the Notch receptor at a site that is distinct from the ligand-binding site and prevents the proteolytic cleavage of the receptor, thereby blocking the release of NICD and the activation of downstream signaling.
Biochemical and Physiological Effects:
6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit Notch signaling in various biological systems, including cell lines, primary cells, and animal models. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells that depend on Notch signaling for their survival and growth. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to inhibit angiogenesis and reduce tumor growth in animal models of cancer. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to promote neuronal differentiation and reduce neuroinflammation in animal models of neurodegenerative disorders. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to improve cardiac function and reduce fibrosis in animal models of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has several advantages as a tool compound for studying the Notch signaling pathway. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is a potent and selective inhibitor of Notch signaling, with an IC50 value of around 20 nM. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to be effective in various biological systems, including cell lines, primary cells, and animal models. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is relatively easy to synthesize and purify, with an overall yield of around 40%. However, 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has some limitations as a tool compound. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not a reversible inhibitor of Notch signaling, and its effects on Notch signaling are long-lasting. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has some off-target effects on other signaling pathways, such as Wnt signaling, which may complicate the interpretation of experimental results. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has limited bioavailability and pharmacokinetic properties, which may limit its use in vivo.

Future Directions

For research on 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one include the optimization of 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one derivatives, the development of new tools and techniques for studying the Notch signaling pathway, and the evaluation of the therapeutic potential of targeting the Notch pathway in various diseases.

Synthesis Methods

The synthesis of 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves several steps, starting from commercially available 2,4-dimethylpyrrolidine and 2-aminophenol. The first step involves the protection of the amine group of 2-aminophenol with tert-butyloxycarbonyl (Boc) to form Boc-2-aminophenol. The second step involves the reaction of Boc-2-aminophenol with 2,4-dimethylpyrrolidine-1-carbonyl chloride to form Boc-protected 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. The final step involves the deprotection of the Boc group with trifluoroacetic acid to yield 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. The overall yield of 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is around 40%.

Scientific Research Applications

6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been widely used as a tool compound to study the Notch signaling pathway in various biological systems, including cell lines, primary cells, and animal models. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit Notch signaling in a dose-dependent manner, with an IC50 value of around 20 nM. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used to investigate the role of Notch signaling in various biological processes, including cell differentiation, proliferation, apoptosis, and stem cell self-renewal. 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been used to study the therapeutic potential of targeting the Notch pathway in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9-5-10(2)17(7-9)15(19)11-3-4-13-12(6-11)16-14(18)8-20-13/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZVOCGGWWZRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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